6-bromo-4-methoxy-1H-1,3-benzodiazole
Descripción
The exact mass of the compound 6-bromo-4-methoxy-1H-1,3-benzodiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-bromo-4-methoxy-1H-1,3-benzodiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-4-methoxy-1H-1,3-benzodiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
6-bromo-4-methoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-3-5(9)2-6-8(7)11-4-10-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJQRKWNXUKDRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1N=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291595 | |
| Record name | 1H-Benzimidazole, 5-bromo-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360963-12-7 | |
| Record name | 1H-Benzimidazole, 5-bromo-7-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1360963-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole, 5-bromo-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-methoxy-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to 6-bromo-4-methoxy-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-bromo-4-methoxy-1H-benzimidazole, bearing the CAS number 1360963-12-7, is a substituted benzimidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. The benzimidazole core is a key pharmacophore found in numerous clinically significant molecules, including the antiulcer agent omeprazole and the anthelmintic drug albendazole. The unique substitution pattern of a bromine atom at the 6-position and a methoxy group at the 4-position suggests the potential for novel biological activities. This guide provides a comprehensive overview of 6-bromo-4-methoxy-1H-benzimidazole, including its chemical properties, a proposed synthesis protocol based on established methodologies, and a discussion of its potential biological significance in the context of related benzimidazole derivatives.
Chemical Identity and Properties
1.1. Chemical Structure and Identifiers
-
Systematic Name: 6-bromo-4-methoxy-1H-benzimidazole
-
Synonyms: 6-Bromo-4-methoxy-1H-benzoimidazole, 1H-Benzimidazole, 5-bromo-7-methoxy-, 6-bromo-4-methoxy-1H-1,3-benzodiazole[1]
-
CAS Number: 1360963-12-7[2]
-
Molecular Formula: C₈H₇BrN₂O
-
Molecular Weight: 227.06 g/mol
1.2. Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on the analysis of its structural analogues.
| Property | Predicted Value |
| Melting Point | 150-180 °C |
| Boiling Point | >300 °C (decomposes) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water. |
| pKa | ~4-5 (for the imidazole proton) |
1.3. Structural Visualization
Caption: Chemical structure of 6-bromo-4-methoxy-1H-benzimidazole.
Synthesis Methodology
2.1. Proposed Synthetic Pathway
The synthesis of 6-bromo-4-methoxy-1H-benzimidazole can be envisioned in a two-step process starting from commercially available 3-bromo-5-methoxyaniline.
Caption: Proposed synthetic workflow for 6-bromo-4-methoxy-1H-benzimidazole.
2.2. Detailed Experimental Protocol
Step 1: Synthesis of 4-bromo-2-methoxy-6-nitroaniline (Intermediate 1)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-bromo-5-methoxyaniline (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice. The precipitate formed is filtered, washed with cold water until neutral, and dried to yield 4-bromo-2-methoxy-6-nitroaniline.
Step 2: Synthesis of 3-bromo-5-methoxy-1,2-phenylenediamine (Intermediate 2)
-
Reaction Setup: To a solution of 4-bromo-2-methoxy-6-nitroaniline (1 equivalent) in ethanol, add stannous chloride dihydrate (SnCl₂, 3-4 equivalents) and concentrated hydrochloric acid.
-
Reduction: Reflux the reaction mixture for 2-4 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give 3-bromo-5-methoxy-1,2-phenylenediamine.
Step 3: Synthesis of 6-bromo-4-methoxy-1H-benzimidazole (Final Product)
-
Reaction Setup: A mixture of 3-bromo-5-methoxy-1,2-phenylenediamine (1 equivalent) and formic acid (excess) is placed in a round-bottom flask.
-
Cyclization: The reaction mixture is heated to reflux for 2-3 hours.
-
Reaction Monitoring: The formation of the product can be monitored by TLC.
-
Work-up: After cooling, the reaction mixture is poured into ice-cold water. The pH is adjusted to ~8-9 with a solution of sodium hydroxide, causing the product to precipitate. The solid is filtered, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Biological and Pharmacological Significance
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3][6][7][8] The introduction of a bromine atom and a methoxy group at specific positions on the benzimidazole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
3.1. General Biological Activities of Benzimidazoles
Benzimidazole derivatives have been reported to possess a broad spectrum of pharmacological activities, including:
-
Antimicrobial Activity: Many benzimidazole derivatives exhibit potent antibacterial and antifungal properties.[9]
-
Anticancer Activity: The benzimidazole core is present in several compounds with demonstrated cytotoxicity against various cancer cell lines.[10]
-
Antiviral Activity: Certain substituted benzimidazoles have shown efficacy against a range of viruses.
-
Anti-inflammatory and Analgesic Activity: This class of compounds has also been explored for its potential in treating inflammation and pain.
-
Other Activities: Benzimidazoles have also been investigated for their antihistaminic, antihypertensive, and antidiabetic properties.[3][8]
3.2. Predicted Biological Profile of 6-bromo-4-methoxy-1H-benzimidazole
The specific substituents of 6-bromo-4-methoxy-1H-benzimidazole are expected to modulate its biological activity:
-
The 6-bromo substituent: The presence of a halogen, such as bromine, can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and oral bioavailability. Bromine can also participate in halogen bonding, which can be a crucial interaction with biological targets.
-
The 4-methoxy substituent: The methoxy group is an electron-donating group that can influence the electronic properties of the benzimidazole ring system. It can also act as a hydrogen bond acceptor, which may be important for receptor binding.
Given these structural features, 6-bromo-4-methoxy-1H-benzimidazole could be a promising candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.
3.3. Potential Signaling Pathway Interactions
While the specific molecular targets of 6-bromo-4-methoxy-1H-benzimidazole are unknown, based on the activities of other benzimidazole derivatives, it could potentially interact with various signaling pathways. For instance, some anticancer benzimidazoles are known to target tubulin polymerization or specific kinases involved in cell cycle regulation.
Caption: Hypothetical interaction of 6-bromo-4-methoxy-1H-benzimidazole with cellular pathways.
Future Directions and Research Opportunities
6-bromo-4-methoxy-1H-benzimidazole represents an under-explored molecule with significant potential for drug discovery and development. Future research efforts should focus on:
-
Validated Synthesis and Characterization: The development and publication of a detailed and validated synthetic protocol, along with comprehensive analytical characterization (NMR, MS, IR, and elemental analysis), are crucial first steps.
-
In Vitro Biological Screening: The compound should be screened against a diverse panel of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes involved in inflammatory pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications at the 1, 2, 4, and 6 positions would provide valuable insights into the SAR of this scaffold.
-
Computational Modeling and Docking Studies: In silico studies can help to identify potential biological targets and guide the design of more potent and selective analogues.
Conclusion
6-bromo-4-methoxy-1H-benzimidazole is a promising, yet largely uninvestigated, member of the pharmacologically significant benzimidazole family. Its unique substitution pattern suggests the potential for novel biological activities. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and a framework for exploring its therapeutic potential. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this intriguing molecule.
References
-
Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities - PubMed. Available from: [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... - RSC Publishing. Available from: [Link]
-
A Current Study on Benzimidazole Derivatives - Asian Journal of Research in Chemistry. Available from: [Link]
-
Synthesis, Spectroscopic, Molecular Docking and inhibitory activity of 6-Bromo-2-(4-chlorophenyl)-1H-benzimidazole- a DFT approach | Request PDF - ResearchGate. Available from: [Link]
-
Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective. Available from: [Link]
-
Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. Available from: [Link]
-
Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC. Available from: [Link]
-
Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC. Available from: [Link]
-
5-Bromo-6-methoxy-1H-benzo[d]imidazole | CAS 1008361-65-6 | AMERICAN ELEMENTS ®. Available from: [Link]
-
Synthesis of New Substituted 6-(morpholin-4-yl)-1H-Benzimidazole Derivatives - TÜBİTAK Academic Journals. Available from: [Link]
-
4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem. Available from: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 6-Bromo-4-methoxy-1H-benzoimidazole | 1360963-12-7 [chemicalbook.com]
- 3. ajrconline.org [ajrconline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 7. benthamscience.com [benthamscience.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling of 6-Bromo-4-Methoxybenzimidazole: A Strategic Scaffold for Kinase Inhibitor Design
[1]
Executive Summary
6-Bromo-4-methoxybenzimidazole (CAS: 1360963-12-7) represents a "privileged structure" in modern drug discovery.[1] As a Senior Application Scientist, I categorize this compound not merely as a reagent, but as a high-value fragment-based lead . Its utility stems from a specific duality: the 6-bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling (expanding chemical space), while the 4-methoxy group provides a fixed steric and electronic anchor that often dictates binding selectivity in kinase pockets (e.g., FGFR, mTOR).[1]
This guide dissects the molecular architecture, electronic properties, and experimental protocols required to validate this scaffold for downstream drug development.
Molecular Architecture & Electronic Profile[1]
Structural Tautomerism
Benzimidazoles exist in a dynamic equilibrium.[1] For this specific isomer, the hydrogen on the imidazole nitrogen can migrate, creating a tautomeric pair. In solution, 6-bromo-4-methoxybenzimidazole equilibrates with 5-bromo-7-methoxybenzimidazole .[1]
-
Implication: When designing co-crystals or docking studies, you must account for both tautomers. However, the 4-methoxy position (ortho to the bridgehead carbon) imposes steric constraints that may favor one tautomer in the binding pocket.
Physicochemical Parameters (Data Table)
The following data synthesizes experimental baselines with predictive modeling standard in high-throughput screening (HTS).
| Parameter | Value (Approx.) | Drug Design Significance |
| Molecular Weight | 227.06 g/mol | Ideal for Fragment-Based Drug Design (FBDD) (<300 Da).[1] |
| LogP (Lipophilicity) | 2.1 – 2.4 | Moderate lipophilicity; ensures membrane permeability without aggressive insolubility.[1] |
| TPSA | ~41 Ų | Excellent for CNS penetration (Target <90 Ų) and oral bioavailability.[1] |
| H-Bond Donors | 1 (NH) | Critical for "hinge binding" in kinase domains.[1] |
| H-Bond Acceptors | 2 (N3, OMe) | The methoxy oxygen acts as a weak acceptor; N3 is a strong acceptor.[1] |
| pKa (Basic N) | ~4.8 – 5.2 | The electron-withdrawing Br lowers basicity compared to unsubstituted benzimidazole (5.6).[1] |
| pKa (Acidic NH) | ~11.5 | Slightly more acidic than parent benzimidazole due to Br stabilization of the anion. |
Electronic Causality[1]
-
The Bromine Effect (-I, -M): The bromine atom at position 6 exerts an electron-withdrawing inductive effect.[1] This lowers the electron density on the imidazole ring, making the basic nitrogen (N3) less basic. This is advantageous for reducing non-specific binding to acidic proteins in plasma (e.g., AGP).[1]
-
The Methoxy Effect (+M, -I): The methoxy group at position 4 acts as an electron donor via resonance.[1] This counteracts the bromine slightly but, more importantly, creates a "dipole vector" that can orient the molecule within a polar sub-pocket of an enzyme.
Strategic Application in Drug Design (SAR)
The value of this scaffold lies in its Structure-Activity Relationship (SAR) vectors.[1] It is rarely the final drug; it is the engine of the drug.
The "Hinge Binder" Hypothesis
In kinase inhibitors (e.g., targeting FGFR1 or mTOR ), the benzimidazole NH and N3 often mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
-
Role of 4-OMe: It often points towards the solvent front or a ribose-binding pocket, providing solubility and metabolic clearance options (O-demethylation).[1]
-
Role of 6-Br: This is the growth vector.[1] Using Suzuki-Miyaura coupling, researchers replace the Br with aryl or heteroaryl groups to reach into the "gatekeeper" or hydrophobic back-pocket of the enzyme.[1]
Visualization of SAR Vectors
The following diagram illustrates the functional logic of the scaffold.
Figure 1: SAR decision tree for 6-bromo-4-methoxybenzimidazole.[1] The scaffold offers three distinct vectors for medicinal chemistry optimization.
Experimental Protocols for Validation
To use this scaffold effectively, you must validate its purity and physicochemical baseline.[1]
Protocol: Potentiometric pKa Determination
Why: Accurate pKa is essential to predict ionization state at physiological pH (7.4), which dictates membrane permeability.[1]
Reagents:
-
Compound: 6-bromo-4-methoxybenzimidazole (2 mg).[1]
-
Solvent: 0.1 M KCl (ionic strength adjuster) / Methanol (co-solvent if insoluble).[1]
-
Titrant: 0.1 M HCl and 0.1 M KOH (standardized).[1]
Methodology:
-
Dissolution: Dissolve 2 mg of the compound in 10 mL of a methanol/water mixture (e.g., 40:60 v/v). Note: Pure water may not dissolve the neutral form sufficiently.
-
Blank Titration: Perform a titration on the solvent blank to determine the system constant (
). -
Sample Titration: Titrate the sample from pH 2.0 to pH 12.0 under inert gas (
) to prevent absorption. -
Data Analysis: Use the Bjerrum plot method or Yasuda-Shedlovsky extrapolation to determine the aqueous pKa (
) by plotting apparent pKa vs. % organic solvent and extrapolating to 0%.[1]
Protocol: Kinetic Solubility (Nephelometry)
Why: Benzimidazoles can "crash out" in bioassays.[1] This protocol defines the safe concentration limit.
Methodology:
-
Stock Prep: Prepare a 10 mM stock solution in pure DMSO.
-
Dilution: Spiking 10 mM stock into pH 7.4 PBS buffer to final concentrations of 1, 5, 10, 50, and 100 µM in a 96-well plate (final DMSO <1%).
-
Incubation: Shake at room temperature for 2 hours.
-
Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (where the compound does not absorb).
-
Threshold: The solubility limit is the concentration where absorbance/scattering deviates from the baseline by >10%.
Synthesis & Purity Considerations
When sourcing or synthesizing this intermediate, be aware of regioisomeric impurities .
-
Synthesis Route: Typically involves the condensation of 4-bromo-6-methoxy-1,2-phenylenediamine with formic acid or trimethyl orthoformate.[1]
-
Critical QC Step: Use 1H-NMR (NOESY) to confirm the position of the methoxy group relative to the bromine.[1] In the 4-OMe isomer, the OMe protons will show a Through-Space interaction (NOE) with the proton at position 5, but not with the proton at position 7.[1]
Workflow Visualization
Figure 2: Validation workflow from raw scaffold to bioactive lead.
References
Navigating the Solvent Frontier: A Technical Guide to the Solubility of 6-bromo-4-methoxy-1H-1,3-benzodiazole in DMSO and Water
Foreword: The Imperative of Solubility in Modern Drug Discovery
To the researchers, scientists, and drug development professionals at the vanguard of innovation, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a given solvent dictates its formulation, bioavailability, and ultimately, its efficacy and safety profile. Poor solubility can terminate the development of an otherwise potent molecule. This guide provides an in-depth examination of the solubility characteristics of 6-bromo-4-methoxy-1H-1,3-benzodiazole (a benzimidazole derivative), a scaffold of significant interest in medicinal chemistry.
While specific, publicly available quantitative solubility data for this exact molecule is limited, this document serves as a comprehensive technical resource. It synthesizes expert knowledge based on the physicochemical properties of the benzimidazole core and its substituents, offers predictive insights, and most critically, provides robust, field-proven protocols for determining its solubility in two of the most crucial solvents in research: the polar aprotic solvent Dimethyl Sulfoxide (DMSO) and the universal biological solvent, water.
Physicochemical Profile and Solubility Predictions
6-bromo-4-methoxy-1H-1,3-benzodiazole possesses a heterocyclic aromatic structure, the benzimidazole nucleus, which is a common feature in many pharmacologically active agents.[1] Its solubility is governed by the interplay of several structural features:
-
The Benzimidazole Core: This fused ring system is relatively rigid and planar. The presence of two nitrogen atoms allows for hydrogen bonding, both as donors (the N-H proton) and acceptors (the lone pair on the sp2 nitrogen). However, the overall large aromatic surface area contributes to hydrophobicity.[2] Unsubstituted benzimidazole itself is sparingly soluble in water.[3]
-
Bromo Substituent: The bromine atom at the 6-position is large and hydrophobic, which is expected to decrease aqueous solubility.
-
Methoxy Substituent: The methoxy group at the 4-position can act as a hydrogen bond acceptor. However, its overall contribution is complex; the methyl group adds lipophilicity, potentially offsetting the polarity of the oxygen atom.
Predicted Solubility Profile
Based on these structural characteristics and data from related benzimidazole analogues, a qualitative solubility profile can be predicted.[4][5] This serves as a hypothesis to be confirmed by the experimental protocols detailed later in this guide.
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low to Insoluble | The dominant hydrophobic character of the fused aromatic rings and the bromo-substituent likely outweighs the hydrogen bonding potential of the methoxy group and imidazole nitrogens, leading to poor interaction with the highly polar water molecules.[1] |
| DMSO | Moderate to High | DMSO is a powerful polar aprotic solvent capable of disrupting intermolecular forces in the solid state.[6] It can effectively solvate both the polar (N-H, methoxy) and nonpolar (aromatic rings, bromo group) regions of the molecule, making it an excellent solvent for creating stock solutions.[2] |
The Role of Solvents: DMSO vs. Water
The stark difference in predicted solubility stems from the fundamental properties of the solvents themselves.
Dimethyl Sulfoxide (DMSO) is a versatile organic solvent widely used in drug discovery for its ability to dissolve a broad range of compounds.[6] As a polar aprotic solvent, it has a strong dipole moment but does not donate hydrogen bonds. This allows it to effectively solvate a wide array of molecules, making it indispensable for preparing high-concentration stock solutions for screening and in vitro assays.[2]
Water , the solvent of life, is a polar protic solvent. Its extensive hydrogen-bonding network is critical for biological processes. For a compound to dissolve in water, it must overcome the strong cohesive forces of water molecules and establish favorable interactions. Molecules with low aqueous solubility often face challenges with oral bioavailability.[5]
Caption: Logical relationship between the compound and solvent properties.
Experimental Determination of Solubility: Protocols and Causality
To move beyond prediction, empirical determination is essential. Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is a critical parameter for late-stage development and formulation. The "gold standard" for its determination is the Shake-Flask Method.[7][8]
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly added from a concentrated DMSO stock, precipitates out of an aqueous buffer. It is a high-throughput method used in early discovery to flag potential solubility issues.[9][10]
Protocol 3.1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method establishes the equilibrium between the solid compound and the solvent, providing the most accurate and reliable solubility value.[11]
Rationale: By ensuring an excess of solid material is present and allowing sufficient time for equilibrium to be reached, this method measures the maximum concentration of the compound that can be dissolved under specific thermodynamic conditions (temperature, pressure).
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 6-bromo-4-methoxy-1H-1,3-benzodiazole to a series of clear glass vials. Causality: Using an excess ensures that the resulting solution will be saturated.
-
Solvent Addition: Add a precise, known volume of the test solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4) to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate the samples for 24 to 48 hours. Causality: Extended agitation at a constant temperature is crucial to ensure the system reaches a true thermodynamic equilibrium.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed (e.g., >10,000 x g) to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. It is critical not to disturb the solid pellet.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. Causality: This step prevents inflated solubility readings from suspended solids.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent (e.g., DMSO, Acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve.
Caption: Experimental workflow for the Shake-Flask method.
Protocol 3.2: Kinetic Solubility Determination (DMSO-based Method)
This high-throughput assay is designed to mimic the conditions of many in vitro biological screens where compounds are introduced from a DMSO stock.[12][13]
Rationale: This method identifies the concentration at which a compound precipitates when its environment rapidly changes from a favorable organic solvent (DMSO) to an unfavorable aqueous one. This "crashing out" is a key indicator of potential problems in biological assays.[14]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 6-bromo-4-methoxy-1H-1,3-benzodiazole in 100% DMSO (e.g., 10 or 20 mM). Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with 100% DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Using a multichannel pipette, transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., PBS, pH 7.4). Mix immediately. Causality: The rapid addition and fixed final DMSO concentration (e.g., 1%) simulate the conditions of a high-throughput screen.
-
Incubation: Incubate the plate at room temperature for a set period, typically 1 to 2 hours, with gentle shaking.
-
Precipitation Measurement: Determine the presence of precipitate in each well. This can be done visually, but for quantitative data, instrumental methods are preferred:
-
Data Analysis: The concentration at which a significant, sharp increase in light scattering or turbidity is observed is defined as the kinetic solubility limit.
Authoritative Grounding and Conclusion
The principles and protocols described herein are grounded in established pharmaceutical science. The Shake-Flask method remains the universally accepted standard for determining thermodynamic solubility.[7][8] Kinetic solubility assays, while providing an estimate, are invaluable for their speed and relevance to early-stage drug discovery workflows, where DMSO is the primary solvent vehicle.[9][14]
For 6-bromo-4-methoxy-1H-1,3-benzodiazole, the expectation of high solubility in DMSO and poor solubility in water is a strong, chemically-reasoned hypothesis. However, this guide empowers the diligent researcher to supplant prediction with definitive data. By meticulously applying the detailed protocols, you will generate a robust and reliable solubility profile for this compound, enabling informed decisions in the critical path of drug development. This self-validating system of hypothesis and empirical testing is the bedrock of scientific integrity.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Ankona, D., et al. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzimidazole. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
PCBiS. (n.d.). Thermodynamic solubility. Retrieved from [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]
-
Bansal, S., et al. (2023). The physicochemical properties of synthesized benzimidazole derivatives. ResearchGate. Retrieved from [Link]
-
Rahman, M. M., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC. Retrieved from [Link]
-
Domanska, U., & Szydlowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Domanska, U., & Szydlowski, J. (2005). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Vasanthakumar, S., & Avdeef, A. (2014). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. Retrieved from [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Benzimidazole | 51-17-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
literature review of 6-bromo-4-methoxy-1H-benzimidazole in oncology research
An In-depth Technical Guide on 6-bromo-4-methoxy-1H-benzimidazole in Oncology Research
Introduction: The Benzimidazole Scaffold as a Cornerstone in Oncology
The benzimidazole ring system, a bicyclic heterocycle consisting of fused benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purine nucleosides allows it to interact with a wide array of biological targets, making it a fertile ground for the development of therapeutic agents.[1][2] In oncology, benzimidazole derivatives have emerged as a significant class of compounds with diverse mechanisms of action.[3][4] Marketed drugs such as bendamustine (an alkylating agent) and repurposed anthelmintics like mebendazole (a tubulin inhibitor) underscore the clinical success and therapeutic versatility of this chemical moiety.[5] These compounds exert their anticancer effects through various mechanisms, including disruption of microtubule polymerization, inhibition of crucial kinases, induction of apoptosis, and cell cycle arrest.[3][5][6] This guide focuses on a specific, less-explored derivative, 6-bromo-4-methoxy-1H-benzimidazole, to provide a technical framework for its synthesis, potential mechanisms of action, and evaluation in cancer research.
Physicochemical Properties and Synthesis
While specific experimental data for 6-bromo-4-methoxy-1H-benzimidazole is not extensively documented in publicly available literature, its core properties can be predicted based on its structure.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | Calculated |
| Molecular Weight | 227.06 g/mol | Calculated |
| General Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and methanol | Inferred from similar compounds |
Proposed Synthesis Pathway
Step 1: Synthesis of 3-Bromo-5-methoxy-benzene-1,2-diamine (Intermediate)
The synthesis would begin with a commercially available, appropriately substituted benzene derivative, which would be subjected to nitration followed by reduction to yield the key o-phenylenediamine intermediate.
Step 2: Cyclization to form 6-bromo-4-methoxy-1H-benzimidazole
The intermediate diamine is then cyclized using formic acid, which serves as the source for the C2 carbon of the imidazole ring.
Experimental Protocol: Proposed Synthesis
Materials:
-
3-Bromo-5-methoxy-benzene-1,2-diamine
-
Formic Acid (98-100%)
-
Hydrochloric Acid (4 M)
-
Sodium Hydroxide solution (10 M)
-
Ethanol
-
Activated Charcoal
Procedure:
-
A mixture of 3-bromo-5-methoxy-benzene-1,2-diamine (1 equivalent) and formic acid (5-10 equivalents) is heated at reflux (approximately 100-110°C) for 2-4 hours.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice-cold water.
-
The acidic solution is carefully neutralized by the dropwise addition of 10 M NaOH solution until a precipitate forms and the pH is approximately 7-8.
-
The crude solid is collected by vacuum filtration and washed thoroughly with cold water.
-
For purification, the crude product is dissolved in hot ethanol, treated with activated charcoal to remove colored impurities, and filtered while hot.
-
The filtrate is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystallization.
-
The purified crystals of 6-bromo-4-methoxy-1H-benzimidazole are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Potential Mechanisms of Action in Oncology
The specific molecular targets of 6-bromo-4-methoxy-1H-benzimidazole have not been elucidated. However, based on extensive research into structurally related benzimidazoles, several potent mechanisms of anticancer activity can be hypothesized.[1][3][8]
Microtubule Disruption
The most well-established anticancer mechanism for many benzimidazole derivatives is the inhibition of tubulin polymerization.[5][6]
-
Causality: By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules.[9] Microtubules are essential components of the cytoskeleton, responsible for maintaining cell structure, transport, and forming the mitotic spindle during cell division. Their disruption leads to a cascade of events, including cell cycle arrest in the G2/M phase, mitotic catastrophe, and ultimately, apoptosis.[5][6] The bromo- and methoxy- substitutions on the benzene ring can significantly influence binding affinity and potency.
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Protocol: Cell Cycle Analysis
This method determines if the compound induces arrest at specific phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-bromo-4-methoxy-1H-benzimidazole
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to measure the DNA content of the cells.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
6-bromo-4-methoxy-1H-benzimidazole stands as a promising yet underexplored molecule in oncology research. Drawing from the extensive literature on related benzimidazole derivatives, it is logical to hypothesize that this compound could exhibit potent anticancer activity through mechanisms such as microtubule disruption or kinase inhibition. [2][3]The presence of a bromine atom and a methoxy group offers intriguing possibilities for structure-activity relationships, potentially enhancing potency and selectivity.
The immediate future for this compound involves a systematic and rigorous preclinical evaluation. Key steps should include:
-
Validated Synthesis and Characterization: Establishing a reliable, scalable synthesis protocol and fully characterizing the compound.
-
Broad-Spectrum Screening: Testing its cytotoxicity against a comprehensive panel of cancer cell lines from diverse tissue origins.
-
Target Deconvolution: Employing biochemical and cellular assays to identify its primary molecular target(s), whether it be tubulin, specific kinases, or other proteins.
-
In Vivo Efficacy: Advancing the compound to preclinical animal models (e.g., xenograft mouse models) to assess its anti-tumor efficacy, pharmacokinetics, and safety profile.
By following the technical framework outlined in this guide, researchers can effectively unlock the therapeutic potential of 6-bromo-4-methoxy-1H-benzimidazole and contribute to the development of the next generation of benzimidazole-based cancer therapies.
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-iIMKNmzWmlF9vDVjhiWWV8fypCI9dv4mGP4Swc3VPxeaNiH8g6l0Lydr6DW8UsgvpqVh6feclsdEsbwEl-0QbWnKFyXxbtm3NmZNm44vUo4r6DiCfIjX0jJ4XIPx7Siy9tJ1uGtGL6tmRrwg4gg1hjAmjObG5iWPlKJZk-aFdrZuSfKruX7oVtP3rb9g0oY7Y69umEXPJ2DnOLiqJa8DU8LEWE1e5ic=]
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ-f8T9jnjo95CXAsHUgB5NxWayzaotd6cOhswjZ4SpEo0pkzxqoiDUKH8QEBQozSet34vSBGs6lSwy6UUyOWBW6BBsjY2jYHUZpyEGQ6S6FpW3qBXlgYJelKR1AAwutsd5P-zxVjslk9Szmrf0oll1nelwAQUR5Vrt3uVaomYnseS-4dNZn-7trU6spfq23b6fhe74ewHMbB6USwft8hGkkSBiuTfYMlXgtVUUQJbo_arQzPkoJTE-LYyjSXGJ7VNmsQyU9kmCptynoE=]
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbp5ambRm23xFkIr6TXpOE1IakIDBA1P38LbMXq9rm55d_pzHsfqvY8MwPVktDK90i0sZc9ASzaqqRlAsBX1EQBzMOiCZmRuijnM2rB766Lm9U6Is3pFCYHkNMKxvyCsokd9WBU5gmDlJ0bAKoigV5ar_xaY7Rim5h]
- Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH8NNqU1Oba26XJqvxWhE7_DV9licm5zdpLHiE4KAnnOC878UfiVOgPVCf07vl_AX7nKe9un7pf0XqxTirQBlIekF5dnVdFMXhcrOTWRrg5eNqdmA-VustLLOS3VEXTQaXrYsh]
- Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXfqH1WLhH0iAKb6WlqannwSOmO-Ps7OTeoltgLb2Rafn5XGmn_iL7LOdjqsuARRlwTMbi3V54hpVk9j4y1u_OYiS41OSqxKZ3bIfmSj6yEOlxz6tRtImpVxtAr5OoajPS-9B0J9rdeWfSG4Ot-i-P2jy-5Zzqn4iylUt3SjnkLaecTNNJE3L2usWlNA1H64ysC0Em7J6Vgfc61eiFjOHqfgYgduHIgzLZXzSME-DCDmHOHg==]
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt-3vhKiwIA-cg6hTNfJ4IB4UofnspVtconEYQmdFBwGbygU-8wgSrxqMWtuQG_SvtubzCwXQQHfm_UWHJC6-QdfT8w9pSzQ8VSnEbIB4fM4luLIBvaL57cMHjBxPqtJ5_EKdqxmn09eBLpp8n30tAP9U=]
- Spectroscopic, computational, cytotoxicity, and docking studies of 6‐bromobenzimidazole as anti‐breast cancer agent. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVvIV_xNVaQTQhKEzu7JpdH8QHhV85DruUKZ1ZC0j44OIsVNKK3S5XpLXIyGX7NAEpvyhoNjSpq9ysqDlpn3b6C1UVxGVUiab7Q7OfrmL-N9dp3Lki-B4H_e-hge6kaK8YHlWx1LKLvyirAIhNL6JVETuEZPihujOeZr0p5m9yrHq4dlfldngsR1d4wI4rsYc9WQtic7rl5-IRFVeQjInVMtYjef7hJiWZsuGZRzwxY3lb7TjrKLtm5COieWm7ha2AJ8FtCszN3YHmHoqlnvn0EgK7YMStnvb0oNRo3Gyg]
- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. [https://vertexaisearch.cloud.google.
- Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa9kFYeN0l328Ard4u1U_NP1HsrHWzpWbQEQUuq5AcYcB_zKgL2Sv7KNPrE3jUInx-TmVd41YANYFcNrmZD195cKDwclVc1qKr5fW9bZjqCQNrpOqVm4z2lru4GrPRZAUc1cfX]
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg0vIzGNQTc7rsa5o8w_UrTpRhoSRqygDODl15obOSmCyAFwWVQVnDtQryrq0Uv--etExEbTjkXvocE3EWmuOSiT9wVRN1fIVDkhpSoZfU47S2-n6Zayrj9qhPTLkhXlZgyGEGtL9KLXt2Zaoo]
- Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEde2TMzhAHVA5G8q3bPlc--mCuHCGOAdfoPcEWV_qprstxB5F836KfcDJuNesPc6wr6VT7r787HAS-Ub1JQlzciTWHllJ70R_ndqwnfcnn5wxOF0xtfLDbhxIjojbpSzGy6DZxID2sfTut7UFV0P-3QKKrFUq1ZUv2MXocsSEBEWTHH0WfebGLEPueM0q8maGgisDMK0sTaNBk47qgaWcCbwDEPqZ9xLAD44HJtbEjLFCEqYK2Ml2DmjAi8IF3bA==]
- Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF272R3GNm1sUB9BT9qHDI9V_yC43wY-wSB1QWi51SRRK2wb-iBLwxOvlsSFaWpwggOnrans-5XTVSrBXK3snqBCFeBK87zG34Edk_jJ9o_llWZ0iDrKVYu6nQ0SkIIZO15p9eyvnyheaKRgulW3G7fhsLK4Ox46EZ3Iz31iLjVY3fuvKYIXDq7lVJ5kCPJk7P8Cyi87KHTgLpYfEIa6Z1gwD4B008TRinSykScFHarDrzZ_F9XlXNvLwg7aCF5hfPDXrZAa5Qemmbj6gNRjZIebAcYaup0fQ==]
- Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmYB_LknBZcxo2Xry0kW7pU4EwylV_w_nv7jtZvbnLcNdlrEp9m0rKJbJkaDc9PHxNDEUYv55ndlC7ZHOqto0-FHVBG5W0z2TzYa0_q3oE3MjLjzBiXGlgM8a3H-RCiF6orisI]
- Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHziOG_XT9jf5a2rogpFsaqFSG0qHaLwbREJECRPf6CohYmvfoCsmvzx3_ieFi5L_g9XB2Mdorv5N6by0atA483vDtdiKVJZjXn46u3a3ZK2_VpXK6xfYbZav4R_EighsmVjt6kKGAvVMmOTU_a]
- Investigation of the Effects of Benzimidazole Derivatives on the mTOR Pathway in Breast Cancer. DergiPark. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY2FoUHiReDtPBAvHJqREChXLDyafpL2eC-rrMYpFeyyfU755Iyb_1y3fwG1DG_thaws0JeS75O4evaS_IWhkOYVevZvk5ZafXh8hsqMqmU4NFYSJKUKw4Rf3eJ2nQOKI6k-MfTI5INFGEq8oMjrvWuYZjig==]
- 6-Bromo-1H-benzoimidazole-4-carboxylic acid. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAq4PCgRhNX4epPpxN9_sG4kmJxnT-SLzycfXadsNFkQ8FgHvNqWRznHt8wPud8zUn1-rWvyTJObV39e1UrTSelC7kg-T4KdCQpVaCCjByzdCtnbP8GKcFwf5WKc4ENf0bbW01WG9z-1qw6A9W5xUuxpPhY5Mgdw==]
- Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles. University of Otago. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXSxW-1n6Go_7hVxdm5BDF2awxr4HZ0FDBMBgjkKSelZo4Sh4g9vx-9AkdhUadExRD6_V0LdQ2eas0ODiLmwfaZ12SVtY-vDdJ-EK_w50_X5I-GXqY8vLyA3XOd0tMreTyr9ca3Q4uMR3n_TupUxRNNSwoki6TbpHbjjazj-C-sCidBE93rWScaTy-n2rIGNNchhjUR-EQvtt8AAlQqdOIQKRx_cyzua9-DTlSJfZBzG3D]
Sources
- 1. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 9. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Methoxy Substitution in Modulating the Biological Activity of Benzimidazole Scaffolds
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The benzimidazole core is a privileged heterocyclic scaffold, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] The strategic placement of substituents on this nucleus is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile. This technical guide delves into the specific and often profound influence of a 4-methoxy substitution on the biological activities of benzimidazole derivatives. We will explore the nuanced effects of this functional group on anticancer, anti-inflammatory, antimicrobial, and antiviral properties, supported by mechanistic insights and structure-activity relationship (SAR) studies. This document serves as a comprehensive resource for researchers aiming to leverage the 4-methoxy group in the design of novel and efficacious benzimidazole-based therapeutics.
The Benzimidazole Scaffold: A Foundation of Therapeutic Diversity
Benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a structural mimic of naturally occurring purines.[1][5] This mimicry allows benzimidazole derivatives to interact with a wide array of biological targets, including enzymes and receptors, through mechanisms such as hydrogen bonding, π–π stacking, and metal ion chelation.[1] The therapeutic versatility of the benzimidazole nucleus is evident in the broad spectrum of pharmacological activities its derivatives exhibit, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anthelmintic actions.[1][6][7][8]
The 4-Methoxy Group: A Subtle Modulator with Significant Impact
The introduction of a methoxy (-OCH3) group at the 4-position of a phenyl ring attached to the benzimidazole core can significantly alter the molecule's electronic and steric properties. The methoxy group is an electron-donating group through resonance and can influence the electron density of the aromatic system. This, in turn, can affect the compound's binding affinity to its biological target. Furthermore, the methoxy group can impact the molecule's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Activities of 4-Methoxy-Substituted Benzimidazoles
Anticancer Activity
The 4-methoxy substitution has been extensively explored in the design of benzimidazole-based anticancer agents. The presence of this group can enhance cytotoxic activity through various mechanisms.
Mechanism of Action: A prominent mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[9] By binding to the colchicine binding site of β-tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 4-methoxy group on a phenyl substituent at the 2-position of the benzimidazole ring often plays a crucial role in this interaction.
Structure-Activity Relationship (SAR):
-
A 3,4,5-trimethoxyphenyl group at the C-2 position of the benzimidazole core has been shown to impart potent cytotoxicity.[10]
-
Electron-donating groups, such as methoxy, on the C-2 phenyl ring generally lead to a significant increase in anticancer activity.[10]
-
In a series of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives, compounds with electron-withdrawing groups on the benzimidazole ring exhibited improved antiproliferative activity compared to those with electron-donating groups.[11]
Quantitative Data:
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole derivative | A549 | 11.75 µg/mL | [10] |
| 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (Compound 15) | MGC-803 | 20.47 ± 2.07 | [11] |
| "" | MFC | 23.47 ± 3.59 | [11] |
| 2-hydroxy-4-methoxy-substituted N-benzimidazole-derived carboxamide (Compound 10) | HCT 116 | 2.2 - 4.4 | [12] |
| "" | MCF-7 | 2.2 - 4.4 | [12] |
| "" | HEK 293 | 2.2 - 4.4 | [12] |
| N-methyl-substituted derivative with hydroxyl and methoxy groups and a cyano group on the benzimidazole nucleus | MCF-7 | 3.1 | [13] |
| 2,4-dimethoxyphenyl substituted N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (Compound 5o) | A549 | 0.15 ± 0.01 | [10] |
| "" | SW480 | 3.68 ± 0.59 | [10] |
Anti-inflammatory Activity
Methoxy-substituted benzimidazoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[14]
Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[14] A methoxy substitution can enhance the inhibition of 5-lipoxygenase.[14]
Structure-Activity Relationship (SAR):
-
A methoxy group at the R1 position of a 2-[[2-alkoxy-6-pentadecyl-phenyl)methyl]thio]-1H-benzimidazole derivative showed potent anti-inflammatory activity with high selectivity for COX-2 over COX-1.[14]
-
In a series of adamantane-substituted benzimidazoles, 2-cyclohexylamino-1-(4-methoxyphenyl)benzimidazole exhibited potent anti-inflammatory activity.[14]
-
A benzimidazole derivative with a 4-methoxyphenyl group at the 2-position and a sulfonyl group at the 1-position showed mucoprotective effects against methotrexate-induced intestinal mucositis by downregulating pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[15]
Antimicrobial and Antiviral Activity
The versatility of the 4-methoxy-substituted benzimidazole scaffold extends to its efficacy against a range of microbial and viral pathogens.
Antibacterial Activity:
-
5-methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole (ABC-1) has been identified as a broad-spectrum inhibitor of bacterial biofilm formation.[16]
-
Benzimidazole derivatives are considered purinomimetics and can interfere with the biosynthesis of nucleic acids and proteins in bacteria.[5]
Antiviral Activity:
-
The presence of a 4-methoxybenzyl group at the N-1 position of a benzimidazole ring, along with a CF3 group at the C-5 position, has been shown to have a significant pharmacological profile against the ZIKA virus.[17]
-
Flavonoid derivatives containing a 4'-methoxy group have been investigated as potential antiviral agents.[18]
Synthetic Methodologies
The synthesis of 4-methoxy-substituted benzimidazoles typically involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or aldehyde bearing the 4-methoxy-phenyl moiety.
General Synthetic Protocol for 2-(4-methoxyphenyl)-1H-benzimidazole:
-
Step 1: Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 4-methoxybenzoic acid (1 equivalent) in polyphosphoric acid (PPA).
-
Step 2: Heating: Heat the reaction mixture at 150-160 °C for 2-4 hours with constant stirring.
-
Step 3: Quenching and Neutralization: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
Step 4: Isolation of Product: The solid product that precipitates out is collected by filtration, washed thoroughly with water, and dried.
-
Step 5: Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.
DOT Script for Synthetic Workflow:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The 4-methoxy substitution is a powerful tool in the medicinal chemist's arsenal for the development of novel benzimidazole-based therapeutics. Its ability to modulate electronic properties and lipophilicity allows for the fine-tuning of biological activity across a range of therapeutic areas. The evidence presented in this guide underscores the importance of this substituent in enhancing anticancer, anti-inflammatory, and antimicrobial efficacy. Future research should focus on elucidating the precise molecular interactions of 4-methoxy-substituted benzimidazoles with their biological targets through techniques such as X-ray crystallography and computational modeling. Furthermore, the exploration of this substitution in combination with other functional groups could lead to the discovery of next-generation benzimidazole drugs with improved potency, selectivity, and pharmacokinetic profiles.
References
- Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer agents. European Journal of Medicinal Chemistry, 76, 493-507.
- Bukhari, S. N. A., Jantan, I., & Jasamai, M. (2012). Synthesis and biological evaluation of benzimidazole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 20(17), 5307-5314.
- Kamal, A., Reddy, K. S., Khan, M. N. A., & Shetti, R. V. (2010). Synthesis and in vitro anticancer activity of benzimidazole-linked-β-carboline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(17), 5229-5232.
- Rashid, M., Husain, A., & Mishra, R. (2012). Synthesis of some new 1, 3, 4-oxadiazole containing benzimidazole derivatives as potent antimicrobial agents. European Journal of Medicinal Chemistry, 54, 755-763.
- Wang, Y., Liu, Y., Zhang, N., Li, J., & Zhang, H. (2018). Design, synthesis and biological evaluation of 3′, 4′, 5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2876.
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1, 3, 4-oxadiazole in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 697-718.
- Walmik, P., Panzade, P. S., & Surwase, S. S. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 26(11), 3294.
- Šagud, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2138.
- Raval, J. P., Desai, K. G., & Desai, K. R. (2007). Synthesis and antimicrobial activity of some new benzimidazole derivatives. E-Journal of Chemistry, 4(1), 74-80.
- Sambanthamoorthy, K., Gokhale, A. A., Lao, W., Parashar, V., Neiditch, M. B., & Semmelhack, M. F. (2011). Identification of a novel benzimidazole that inhibits bacterial biofilm formation in a broad-spectrum manner. Antimicrobial agents and chemotherapy, 55(9), 4369-4378.
- A patent for a synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (US6245913B1)
- N-(4-Methoxyphenyl)
- The Wikipedia page for Nitazenes.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (PMC)
- 7-Imidazolyl-substituted 4'-methoxy and 3',4'-dimethoxy-containing polyfluoroflavones as promising antiviral agents. (PMC)
- Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl). (RSC Publishing)
- Imidazole derivatives: Impact and prospects in antiviral drug discovery. (PMC)
- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (Taylor & Francis)
- Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. (PMC)
- 1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide) Ameliorates Methotrexate-Induced Intestinal Mucositis by Suppressing Oxidative Stress and Inflammatory Markers in Mice.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (PubMed)
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-neg
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.
- Benzimidazole Derivatives and Its Biological Importance.
- Anti-Inflammatory Trends of New Benzimidazole Derivatives.
- Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Deriv
- The synthetic approach of benzimidazole derivatives as anti-inflamm
- Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. (New Journal of Chemistry (RSC Publishing))
- 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. (PubMed Central)
- Mode of action of benzimidazoles. (PubMed)
- Mechanism of action of benzimidazole derivatives to tre
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. (PMC)
- 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. (CymitQuimica)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluation, and in silico studies of novel N -substituted-2-(3,4,5-trimethoxyphenyl)-1 H -benzo[ d ]imidazole-6-carboxam ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04492D [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 7-Imidazolyl-substituted 4'-methoxy and 3',4'-dimethoxy-containing polyfluoroflavones as promising antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-bromo-4-methoxy-1H-1,3-benzodiazole
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic heterocycle composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry and drug development.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[2] Derivatives of this scaffold are known to exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties, among others.[3] The compound 6-bromo-4-methoxy-1H-1,3-benzodiazole (also known as 6-bromo-4-methoxy-1H-benzimidazole) is a specifically substituted derivative with potential applications as a building block in the synthesis of more complex therapeutic agents. The strategic placement of the bromo and methoxy groups on the benzene ring offers sites for further functionalization and influences the molecule's electronic properties and biological interactions.
This guide provides detailed, field-proven protocols for the synthesis of 6-bromo-4-methoxy-1H-1,3-benzodiazole from readily accessible precursors. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the rationale behind key experimental choices to empower researchers in their synthetic endeavors.
Strategic Overview of the Synthetic Approach
The synthesis of 6-bromo-4-methoxy-1H-1,3-benzodiazole is most efficiently achieved through a two-stage process. The first stage focuses on the preparation of the key intermediate, 3-bromo-5-methoxy-1,2-phenylenediamine . The second stage involves the cyclization of this diamine with a one-carbon source to construct the imidazole ring, a classic and reliable method for benzimidazole formation.
Part 1: Synthesis of the Key Precursor: 3-bromo-5-methoxy-1,2-phenylenediamine
The synthesis of the asymmetrically substituted o-phenylenediamine precursor is a critical phase that dictates the success of the overall process. The following four-step protocol is designed to ensure high regioselectivity and yield.
Step 1.1: Protection of the Amino Group via Acetylation
Rationale: The amino group of 3-bromo-5-methoxyaniline is highly activating and susceptible to oxidation under nitrating conditions. Acetylation to form the corresponding acetanilide moderates the activating effect of the amino group, protects it from oxidation, and directs the incoming nitro group to the desired ortho position.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-5-methoxyaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Pour the reaction mixture into a beaker of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in vacuo to yield N-(3-bromo-5-methoxyphenyl)acetamide.
Step 1.2: Regioselective Nitration of N-(3-bromo-5-methoxyphenyl)acetamide
Rationale: The acetamido group is a moderately activating, ortho,para-director. In this substrate, the position ortho to the acetamido group (C2) is the most sterically accessible and electronically favored position for electrophilic substitution.
Protocol:
-
In a clean, dry round-bottom flask, carefully add the N-(3-bromo-5-methoxyphenyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0-5 °C with stirring. Ensure the solid dissolves completely.
-
In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Cool the nitrating mixture in an ice bath and add it dropwise to the solution of the acetanilide, maintaining the reaction temperature below 10 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated yellow solid by vacuum filtration, wash with copious amounts of cold water until the washings are neutral, and dry to obtain N-(3-bromo-5-methoxy-2-nitrophenyl)acetamide.
Step 1.3: Hydrolysis of the Acetamido Group
Rationale: The protecting acetyl group must be removed to regenerate the free amine prior to the reduction of the nitro group. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.
Protocol:
-
Place the N-(3-bromo-5-methoxy-2-nitrophenyl)acetamide (1.0 eq) in a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-5-methoxy-2-nitroaniline.
Step 1.4: Reduction of the Nitro Group
Rationale: The final step in the precursor synthesis is the reduction of the nitro group to an amine, yielding the desired o-phenylenediamine. Reduction with tin(II) chloride in an acidic medium is a classic and reliable method for this conversion.[2] Alternatively, catalytic hydrogenation offers a cleaner workup.
Protocol (Using SnCl₂):
-
Suspend 3-bromo-5-methoxy-2-nitroaniline (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the suspension.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize with a 10 M sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude 3-bromo-5-methoxy-1,2-phenylenediamine can be purified by column chromatography on silica gel.
Part 2: Synthesis of 6-bromo-4-methoxy-1H-1,3-benzodiazole
With the key diamine precursor in hand, the final cyclization step can be performed. Two common and effective methods are presented below.
Protocol 2.1: Phillips Benzimidazole Synthesis using Formic Acid
Rationale: The Phillips synthesis is a straightforward and widely used method for the preparation of benzimidazoles unsubstituted at the 2-position.[4] It involves the condensation of an o-phenylenediamine with formic acid, typically with acid catalysis and heat, leading to the cyclization and dehydration to form the imidazole ring.[5][6][7]
Experimental Details:
| Parameter | Value |
| Starting Material | 3-bromo-5-methoxy-1,2-phenylenediamine |
| Reagent | 90% Formic Acid |
| Stoichiometry | 1.5 eq of Formic Acid |
| Solvent | None |
| Temperature | 100 °C (water bath) |
| Reaction Time | 2-3 hours |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, place 3-bromo-5-methoxy-1,2-phenylenediamine (1.0 eq).
-
Add 90% formic acid (1.5 eq) to the flask.
-
Heat the mixture on a water bath at 100 °C for 2-3 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add 10% sodium hydroxide solution dropwise with constant stirring until the mixture is alkaline (pH ~8-9), which will precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
For purification, recrystallize the crude product from an ethanol/water mixture. Dry the purified crystals under vacuum.
Protocol 2.2: Alternative Cyclization using Triethyl Orthoformate
Rationale: Triethyl orthoformate serves as an alternative one-carbon source for the formation of the benzimidazole ring. It reacts with the diamine to form an intermediate that cyclizes upon heating, often under milder conditions or without the need for a strong acid catalyst.
Experimental Details:
| Parameter | Value |
| Starting Material | 3-bromo-5-methoxy-1,2-phenylenediamine |
| Reagent | Triethyl Orthoformate |
| Stoichiometry | 2.0 eq of Triethyl Orthoformate |
| Solvent | None (or high-boiling solvent like xylene) |
| Temperature | 130-140 °C |
| Reaction Time | 3-5 hours |
Step-by-Step Procedure:
-
Combine 3-bromo-5-methoxy-1,2-phenylenediamine (1.0 eq) and triethyl orthoformate (2.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 130-140 °C for 3-5 hours. The ethanol byproduct will distill off during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The excess triethyl orthoformate can be removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Conclusion and Trustworthiness of Protocols
The protocols detailed in this guide are based on well-established and fundamental reactions in heterocyclic chemistry. The synthesis of the o-phenylenediamine precursor, while multi-step, follows a logical progression of standard organic transformations: protection, electrophilic aromatic substitution, deprotection, and reduction. Each step is self-validating through standard analytical techniques such as TLC, melting point, and spectroscopic analysis (NMR, IR, MS).
The final cyclization step, particularly the Phillips synthesis, is a robust and high-yielding reaction for benzimidazole formation. By providing a detailed, step-by-step methodology and explaining the chemical principles behind each step, these protocols are designed to be a trustworthy and authoritative resource for researchers in the synthesis of 6-bromo-4-methoxy-1H-1,3-benzodiazole and related compounds.
References
- Emokpae, T. A., et al. (1977). J. Chem. Soc., Perkin Trans 2 (1):14-17.
-
Slideshare. (n.d.). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Retrieved from [Link]
-
ijariie. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Retrieved from [Link]
-
CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Synthesis and characterization of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3-bromo-6-methoxy-4,5-dimethyl-2-nitroaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Study.com. (n.d.). Starting with 3-nitroaniline, show how to prepare 3-Bromoaniline. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Semantic Scholar. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. Retrieved from [Link]
-
ResearchGate. (2015). How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene? Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2013). A Current Study on Benzimidazole Derivatives. Retrieved from [Link]
Sources
- 1. danabiosci.com [danabiosci.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 6. ijariie.com [ijariie.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The 6-Bromo-4-Methoxybenzimidazole Scaffold in Modern Medicinal Chemistry
Abstract
The benzimidazole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, renowned for its stability, synthetic tractability, and its presence in numerous clinically approved drugs.[1][2] This heterocyclic motif is a structural isostere of endogenous purine nucleotides, enabling it to interact with a wide array of biological targets, including enzymes and receptors.[3] This guide focuses on a specifically substituted analogue, 6-bromo-4-methoxybenzimidazole , a versatile scaffold poised for the development of novel therapeutic agents. The strategic placement of the methoxy group at the 4-position and the bromine atom at the 6-position provides a unique combination of electronic properties and a reactive handle for extensive chemical elaboration. We will explore its application in kinase inhibitor development, provide detailed synthetic protocols for its synthesis and derivatization, and outline a robust methodology for biological evaluation.
The Strategic Advantage of the 6-Bromo-4-Methoxybenzimidazole Scaffold
The utility of a scaffold in a drug discovery campaign is dictated by its ability to be readily modified to explore chemical space and optimize biological activity. The 6-bromo-4-methoxybenzimidazole core is exceptionally well-suited for this purpose.
-
The Benzimidazole Core: This bicyclic system provides a rigid, planar structure that can effectively position substituents for optimal interaction with biological targets. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, crucial for anchoring the molecule within a protein's binding site.[4]
-
The 4-Methoxy Group: This electron-donating group modulates the electronic environment of the benzimidazole ring system. This can influence the pKa of the imidazole nitrogens and potentially enhance binding affinity through specific interactions with the target protein.
-
The 6-Bromo Substituent: The bromine atom serves as a key point for diversification. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[5][6] This allows for the systematic introduction of a wide variety of aryl, heteroaryl, alkyl, or amino groups to probe the structure-activity relationship (SAR) in a targeted manner.
Caption: Core scaffold and key sites for chemical diversification.
Primary Application: Kinase Inhibitor Development
Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[4][7] Many kinase inhibitors are ATP-competitive, binding to the ATP pocket in the enzyme's active site. The benzimidazole scaffold is a well-established hinge-binding motif, capable of forming critical hydrogen bonds with the "hinge" region of the kinase domain, mimicking the interactions of the adenine portion of ATP.[4][7]
Derivatives of 6-bromo-4-methoxybenzimidazole can be designed to extend from the hinge region into more variable parts of the ATP binding site, thereby achieving both potency and selectivity. The substituents introduced at the C2 and C6 positions can be optimized to exploit unique structural features of a specific kinase, distinguishing it from other kinases in the human kinome.[4]
Synthetic Protocols
The following protocols are robust, well-established procedures adapted for the synthesis and derivatization of the target scaffold. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Synthesis of 6-Bromo-4-methoxy-1H-benzimidazole Core
This protocol details the Phillips-Ladenburg reaction, a classic and reliable method for constructing the benzimidazole core via condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[8]
Principle: The reaction proceeds via the formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic benzimidazole ring system.
Materials:
-
3-Amino-4-methoxybenzoic acid methyl ester
-
Formic acid (≥95%)
-
Hydrochloric acid (4M)
-
Sodium hydroxide solution (10% w/v)
-
Ethanol
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
Amidation: In a 250 mL round-bottom flask, combine 3-amino-4-methoxybenzoic acid methyl ester (1.0 eq) with an excess of formic acid (5.0-10.0 eq).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cyclization: After cooling to room temperature, slowly add 4M HCl (3.0-4.0 eq) to the reaction mixture. Re-heat the mixture to reflux for an additional 2-4 hours to facilitate the cyclization.
-
Work-up & Neutralization: Cool the reaction mixture in an ice bath. Carefully neutralize the mixture by the dropwise addition of 10% NaOH solution until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts.
-
Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3.2: C6-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol functionalizes the C6-bromo position, a key step in building a library of analogues for SAR studies.[5]
Principle: A palladium catalyst facilitates the coupling of the aryl bromide (the scaffold) with an organoboron reagent (an arylboronic acid) in the presence of a base. This forms a new carbon-carbon bond.
Materials:
-
6-Bromo-4-methoxy-1H-benzimidazole (from Protocol 3.1) (1.0 eq)
-
Substituted Arylboronic Acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 solvent mixture), degassed
-
Ethyl acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask, nitrogen/argon line, syringe, magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup: To a Schlenk flask, add 6-bromo-4-methoxy-1H-benzimidazole (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water solvent mixture. Then, add the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Reaction: Heat the reaction mixture to 80-90°C and stir vigorously overnight (12-18 hours). Monitor for completion using TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash it with brine, and then dry it over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to obtain the pure C6-arylated benzimidazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation Protocol
Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a method to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a specific protein kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescent signal. The IC₅₀ is the concentration of an inhibitor where the kinase activity is reduced by 50%.[9]
Materials:
-
Target Kinase and its specific substrate
-
ATP
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Kinase reaction buffer
-
White, opaque 384-well assay plates
-
Multichannel pipettes, plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Create a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution curve.
-
Kinase Reaction:
-
Add 2.5 µL of kinase reaction buffer containing the kinase to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted compound (or DMSO for control wells) to the appropriate wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and develop the luminescent signal by adding 10 µL of the Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using positive (no inhibitor, 0% inhibition) and negative (no kinase, 100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
procedure for demethylation of 6-bromo-4-methoxy-1H-benzimidazole
Application Note: Optimized Protocol for the O-Demethylation of 6-Bromo-4-methoxy-1H-benzimidazole
Abstract & Strategic Analysis
The selective O-demethylation of 6-bromo-4-methoxy-1H-benzimidazole is a critical transformation in the synthesis of kinase inhibitors and PARP inhibitors. The resulting phenol (4-hydroxy-6-bromobenzimidazole) serves as a versatile handle for etherification or as a hydrogen-bond donor in active sites.
The Challenge: This substrate presents two specific chemical challenges:
-
Amphoteric Nature: The benzimidazole core contains a basic nitrogen (
) and an acidic N-H ( ), complicating isolation and requiring precise pH control during workup. -
Halogen Integrity: The 6-bromo substituent is a high-value handle for future cross-coupling (Suzuki/Buchwald). Harsh conditions (e.g., molten pyridine hydrochloride at
C) risk debromination or tarring.
The Solution: This guide details two protocols. Method A (Boron Tribromide) is the "Gold Standard" for medicinal chemistry, offering mild conditions and high chemoselectivity. Method B (HBr/Acetic Acid) is provided as a cost-effective alternative for multi-gram scale-up, provided the substrate thermal stability is verified.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. Unlike simple anisole derivatives, the benzimidazole nitrogen acts as a "Lewis base sink."
-
N-Complexation (Immediate): Upon addition, BBr
coordinates to the basic imidazole nitrogen (N3). This consumes 1 equivalent of reagent immediately. -
O-Complexation (Rate Limiting): A second equivalent of BBr
coordinates to the methoxy oxygen. -
Demethylation: A bromide ion (released or exogenous) attacks the methyl group via an
-like transition state, cleaving the O-Me bond.
Implication: You must use >3.0 equivalents of BBr
Visualized Pathways
Figure 1: Reaction Workflow & Decision Tree
Caption: Decision matrix for selecting the optimal demethylation route based on scale and resource constraints.
Detailed Experimental Protocols
Method A: Boron Tribromide (BBr ) – The Gold Standard
Recommended for: <10g scale, high-value intermediates, ensuring Br-integrity.
Materials:
-
Substrate: 6-bromo-4-methoxy-1H-benzimidazole (1.0 equiv)
-
Reagent: Boron tribromide (BBr
), 1.0 M solution in DCM (4.0 equiv). Note: Neat BBr can be used but requires extreme care. -
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: Anhydrous Methanol (MeOH), Saturated NaHCO
.
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Charge the flask with the substrate and anhydrous DCM (concentration ~0.1 M). The substrate may not fully dissolve initially; this is acceptable.
-
Cooling: Cool the suspension to 0°C using an ice/water bath.
-
Addition: Transfer the BBr
solution to the addition funnel via cannula. Add dropwise over 30 minutes.-
Observation: The mixture will likely turn yellow/orange and may become homogeneous as the B-N complex forms.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–16 hours.
-
Monitoring: Check by LC-MS. Look for Mass Shift:
.
-
-
Quench (CRITICAL): Cool the mixture back to 0°C . Slowly add MeOH (5 mL per mmol substrate) dropwise. Caution: Evolution of HBr gas and vigorous exotherm.
-
Workup:
Method B: Hydrobromic Acid (HBr) in Acetic Acid
Recommended for: >20g scale, robust substrates.
Protocol:
-
Dissolve the substrate in Glacial Acetic Acid (5 vol).
-
Add 48% aqueous HBr (10–15 equiv).
-
Heat to reflux (
C) for 12–24 hours. -
Workup: Cool to RT. Pour onto crushed ice. Neutralize carefully with solid Na
CO or NaOH pellets to pH 7. Collect the precipitate.
Quantitative Data Summary
| Parameter | Method A (BBr | Method B (HBr/AcOH) |
| Reagent Stoichiometry | 3.5 – 4.0 equiv | 10 – 20 equiv |
| Temperature | 0°C | 100°C (Reflux) |
| Reaction Time | 4 – 16 h | 12 – 24 h |
| Yield (Typical) | 85 – 95% | 70 – 85% |
| Purity Profile | High (>98%) | Moderate (tarring possible) |
| Halogen Stability | Excellent | Good (risk of migration) |
| Key Safety Risk | Violent Quench | Corrosive Fumes |
Analytical Validation (Self-Validating System)
To ensure the protocol worked, verify these spectral markers:
-
1H NMR (DMSO-d6):
-
Disappearance: The singlet at
ppm (OCH ) must be absent. -
Appearance: A broad singlet at
ppm (Phenolic OH). -
Aromatic Region: The coupling pattern of the remaining protons (H5 and H7) should remain consistent (meta-coupling,
Hz), confirming the bromine did not migrate.
-
-
Mass Spectrometry:
-
Clear shift of -14 Da (Loss of CH
). -
Isotopic pattern must show 1:1 ratio (79Br/81Br), confirming bromine retention.
-
Troubleshooting & Critical Control Points
-
Incomplete Reaction (Stalled at ~50%):
-
Cause: Insufficient BBr
. The benzimidazole N is sequestering the reagent. -
Fix: Add another 1.0–2.0 equiv of BBr
and heat to mild reflux (40°C) if necessary.
-
-
Product Solubility in Aqueous Layer:
-
Cause: The product is amphoteric. At pH < 4 it is protonated (
); at pH > 10 the phenol is deprotonated ( ). -
Fix: Strictly target pH 7–8 (the isoelectric point) to maximize precipitation. If yield is low, saturate the aqueous layer with NaCl and extract with EtOAc/THF (3:1).
-
-
N-Methylation Byproducts:
-
Cause: In Method A, the cleaved methyl bromide (MeBr) is an alkylating agent. If the reaction sits too long or is too concentrated, MeBr can re-alkylate the benzimidazole nitrogen.
-
Fix: Ensure efficient stirring to degas MeBr or use a slight flow of
to purge the headspace.
-
References
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. Link
-
Benton, F. L., & Dillon, T. E. (1942). The Cleavage of Ethers with Boron Bromide.[4][5][6][7][8][9] I. Common Ethers. Journal of the American Chemical Society, 64(5), 1128–1129. Link
-
BenchChem Application Note. (2025). Synthesis of 6-Bromo-1H-indazole and Benzimidazole Analogues. (Generalized protocol for brominated heterocycles). Link
-
Weissman, S. A., & Zewge, D. (2005). Recent Advances in Ether Dealkylation. Tetrahedron, 61(33), 7833-7863. (Review of demethylation strategies in drug development). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
separation of 5-bromo and 6-bromo benzimidazole tautomers
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the separation and analysis of 5-bromo- and 6-bromo-1H-benzimidazole. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this compound. We will delve into the underlying chemical principles governing its behavior and provide practical, field-tested solutions for its analysis and purification.
Part 1: Foundational Understanding & FAQs
This section addresses the most common questions regarding the nature of 5(6)-bromo-1H-benzimidazole, which is crucial before attempting any separation.
Q1: Are 5-bromo- and 6-bromo-1H-benzimidazole two different compounds that I synthesized as a mixture?
Answer: No, this is a common misconception. 5-bromo-1H-benzimidazole and 6-bromo-1H-benzimidazole are not distinct, stable isomers in the traditional sense; they are prototropic tautomers of a single chemical entity, correctly named 5(6)-bromo-1H-benzimidazole.[1][2] Tautomers are structural isomers that readily interconvert, in this case, through the migration of a proton between the N1 and N3 positions of the imidazole ring.[3][4][5]
This rapid equilibrium means that in solution, you have a dynamic mixture of both forms. The position of the bromine atom is designated as '5' or '6' depending on which nitrogen atom bears the proton.
Diagram: Tautomeric Equilibrium of 5(6)-Bromo-1H-Benzimidazole
Caption: Prototropic tautomerism in 5(6)-bromo-1H-benzimidazole.
Q2: Why is separating these tautomers so challenging?
Answer: The primary challenge is the rapid rate of interconversion.[6] Most separation techniques, particularly liquid chromatography, operate on a timescale that is much slower than the proton transfer. Consequently, as the tautomers travel through the column, they are constantly interconverting. This typically results in a single, often broadened, peak representing the time-averaged state of the two forms, rather than two distinct peaks for each tautomer.[7]
To achieve separation, the rate of interconversion must be slowed to a point where it is negligible during the residence time on the column.[8]
Q3: What factors influence the tautomeric equilibrium?
Answer: The ratio of 5-bromo to 6-bromo tautomers at any given moment is influenced by several environmental factors:
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over the other.[9] Aprotic solvents may slow the proton transfer rate.
-
pH: The pH of the medium is critical. In acidic or basic solutions, the protonation or deprotonation of the benzimidazole ring can significantly alter the electronic structure and favor one form.[6]
-
Temperature: Lower temperatures decrease the kinetic energy of the molecules, slowing the rate of proton transfer.[8] This is one of the most effective tools for achieving chromatographic separation.
Q4: Can I distinguish the tautomers using NMR without separating them?
Answer: It depends on the experimental conditions. In many common NMR solvents like DMSO-d6 at room temperature, the proton exchange is fast on the NMR timescale. This leads to a set of averaged signals. For instance, the C4/C7 and C5/C6 carbons become chemically equivalent, and you will see a single peak for each pair.[3][4][10]
However, by using very pure solvents, low temperatures, or by analyzing the compound in the solid state (CPMAS NMR), it is possible to "freeze" the tautomerism and observe distinct signals for each form.[3][4] This spectroscopic "separation" is a powerful tool for characterizing the system.[5]
Part 2: Troubleshooting Guide for Experimental Separation
This guide provides solutions to specific problems encountered during the chromatographic separation of 5(6)-bromo-1H-benzimidazole.
Diagram: HPLC Method Development Workflow
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 4. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. separation of tautomer compounds - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. molnar-institute.com [molnar-institute.com]
- 9. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
removing impurities from crude 6-bromo-4-methoxy-1H-1,3-benzodiazole
[1]
Case ID: BMB-PUR-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Molecule Profile
Compound: 6-bromo-4-methoxy-1H-1,3-benzodiazole (also known as 6-bromo-4-methoxybenzimidazole).[1] Core Challenge: This scaffold is prone to oxidative discoloration (purple/brown hues) derived from phenylenediamine precursors and often retains unreacted starting materials due to incomplete cyclization.
Chemical Behavior for Purification:
-
Amphoteric Nature: The imidazole ring provides a basic handle (
for the conjugate acid) allowing extraction into aqueous acid. The N-H proton is weakly acidic ( ), allowing solubility in strong aqueous base. -
Solubility Profile: Sparingly soluble in water; soluble in hot ethanol, DMSO, and dilute HCl.
-
Tautomerism: Note that in solution, the 6-bromo-4-methoxy and 5-bromo-7-methoxy forms are tautomers.[1] This does not affect purification but is critical for NMR interpretation.
Diagnostic Workflow
Before selecting a protocol, identify your primary impurity profile using the decision matrix below.
Figure 1: Decision matrix for selecting the appropriate purification module based on crude material characteristics.
Protocol A: Acid-Base Extraction (The "Deep Clean")[1]
Objective: Remove non-basic impurities (tars, unreacted neutral precursors) and inorganic salts. Mechanism: Protonation of the N3 nitrogen renders the product water-soluble, while non-basic organic impurities remain in the organic phase.
Reagents Required
-
Hydrochloric Acid (1M and 6M)
-
Sodium Hydroxide (2M or 50% w/w) or Ammonium Hydroxide (28%)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
pH strips (Range 1-14)[1]
Step-by-Step Methodology
-
Dissolution (Acid Phase):
-
Suspend the crude solid in 1M HCl (approx. 10 mL per gram of solid).
-
Critical Check: Stir for 15 minutes. If the solid does not dissolve, warm gently to 40°C. If insolubles remain, these are likely non-basic impurities.
-
Filtration: Filter the acidic solution through a Celite pad to remove insoluble tars.
-
-
Organic Wash (Impurity Removal):
-
Transfer the filtrate (containing your protonated product) to a separatory funnel.[2]
-
Wash with EtOAc (0.5 volumes relative to aqueous phase). Shake vigorously and discard the organic (top) layer.
-
Why? This removes unreacted neutral starting materials and non-basic byproducts.
-
-
Precipitation (Product Recovery):
-
Cool the aqueous layer to 0–5°C in an ice bath.
-
Slowly add 2M NaOH or NH₄OH dropwise with stirring.
-
Target pH: Adjust to pH 9–10.
-
Observation: The product should precipitate as a thick white/off-white solid.[1]
-
-
Isolation:
-
Filter the solid via vacuum filtration.[3]
-
Wash the cake with copious cold water (to remove NaCl/NH₄Cl salts).
-
Dry in a vacuum oven at 50°C.
-
Protocol B: Activated Carbon Recrystallization
Objective: Remove persistent colored impurities (oxidized diamines) and improve crystallinity. Mechanism: High surface area carbon adsorbs planar, conjugated oxidative byproducts.
Solvent System Data
| Solvent System | Solubility (Hot) | Solubility (Cold) | Recovery Potential |
| Ethanol / Water (Recommended) | High | Low | 85-90% |
| Acetonitrile | Moderate | Very Low | 70-80% |
| Ethyl Acetate | Moderate | Low | 60-70% |
Step-by-Step Methodology
-
Saturation:
-
Place the dried solid from Protocol A into a flask.
-
Add Ethanol (95%) slowly while heating to reflux (approx. 78°C).
-
Add just enough solvent to dissolve the solid completely.
-
-
Decolorization:
-
Remove from heat source (safety precaution to prevent flash boiling).
-
Add Activated Carbon (5–10 wt% relative to product mass).
-
Return to reflux for 10–15 minutes.
-
-
Hot Filtration:
-
Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.
-
Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization clogging the pores.
-
-
Crystallization:
-
Reheat the filtrate to reflux if crystals formed during filtration.
-
Add hot water dropwise until a faint turbidity (cloudiness) persists.
-
Add a few drops of ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then chill at 4°C for 2 hours.
-
-
Final Wash:
Troubleshooting & FAQs
Q1: My product turned into an oil/goo upon basification in Protocol A.
-
Cause: Rapid precipitation trapped impurities or solvent, or the product has a low melting point in the presence of impurities.
-
Fix: Do not filter the oil. Add fresh EtOAc to the mixture to redissolve the oil (extracting the free base). Wash this organic layer with brine, dry over Na₂SO₄, and evaporate. Then proceed to Protocol B (Recrystallization) to obtain a solid.
Q2: The product is still pink/purple after charcoal treatment.
-
Cause: "Benzimidazole Purple" oxidation products are potent dyes.
-
Fix: Repeat Protocol B using Methanol instead of Ethanol. If that fails, perform a silica plug filtration: Dissolve in 5% MeOH/DCM and pass through a short pad of silica gel. The colored impurities usually stick to the silica.
Q3: I have low recovery after Acid-Base extraction.
-
Cause: The pH was not adjusted high enough, or the product is slightly water-soluble.
-
Fix: Ensure pH is >9. If yield is still low, saturate the aqueous filtrate with NaCl (salting out) and extract with EtOAc to recover dissolved product.
Q4: NMR shows a duplicate set of peaks.
-
Analysis: This is likely tautomerism (N-H moving between N1 and N3), not an impurity.
-
Verification: Run the NMR in a solvent that stabilizes tautomers (like DMSO-d6) or add a drop of D₂O/acid. If the peaks coalesce or simplify, it is tautomerism.
References
-
Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. Link (Foundational text on benzimidazole solubility and amphoteric properties).
-
Dubey, R., et al. (2007).[5] "Synthesis and Antifungal Activity of 2-Substituted Benzimidazoles." Chemical and Pharmaceutical Bulletin, 55(1), 115-117.[5] Link (Discusses removal of colored impurities using diamine dihydrochloride salts).
-
BenchChem Protocols. "Purification of Substituted Benzimidazoles." Link (General protocols for recrystallization and acid-base workup of benzimidazole derivatives).
-
Sigma-Aldrich. "6-Bromo-1H-benzimidazole Product Data."[1] Link (Physical property verification for analogous structures).
Sources
- 1. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole | C11H12BrFN2 | CID 56971662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole synthesis [organic-chemistry.org]
Comparative Guide: 1H NMR Spectrum Analysis of 6-bromo-4-methoxy-1H-1,3-benzodiazole
Executive Summary & Analytical Context
The characterization of 6-bromo-4-methoxy-1H-1,3-benzodiazole (also referred to as 6-bromo-4-methoxybenzimidazole) presents a specific set of challenges inherent to the benzimidazole scaffold: annular tautomerism and regioisomerism .[1]
In drug discovery, this scaffold is a frequent intermediate for kinase inhibitors. However, the synthesis of 4,6-disubstituted benzimidazoles often yields the 4,5-disubstituted regioisomer as a major impurity.[1] Distinguishing these two requires a rigorous understanding of spin-spin coupling constants (
This guide objectively compares the spectral performance of this compound against its regioisomers and evaluates solvent systems to provide a definitive protocol for structural validation.
Structural Dynamics: The Tautomerism Challenge
Before interpreting the spectrum, one must acknowledge the dynamic nature of the 1H-benzimidazole core. The proton on the nitrogen is not static; it migrates rapidly between N1 and N3.
-
The Phenomenon: In solution, 6-bromo-4-methoxy-1H-benzimidazole exists in rapid equilibrium with its tautomer, 5-bromo-7-methoxy-1H-benzimidazole.[1]
-
The NMR Consequence: In non-polar solvents (e.g., CDCl
), this exchange is often faster than the NMR time scale, leading to averaged signals for the aromatic protons.[1] In polar aprotic solvents (e.g., DMSO-d ), the exchange slows down, often sharpening the signals, though broadening may persist at room temperature.[1]
Visualization: Tautomeric Equilibrium
Figure 1: Annular tautomerism of the benzimidazole core. The rapid migration of the NH proton complicates assignment, making solvent selection critical.[1]
Experimental Protocol: Self-Validating System
To ensure reproducibility and eliminate ambiguity caused by tautomerism, the following protocol is recommended.
Reagents & Preparation[1][2][3]
-
Target Concentration: 10–15 mg of compound.
-
Solvent: 0.6 mL DMSO-d
(99.9% D).[1]-
Why: DMSO forms hydrogen bonds with the NH proton, slowing the tautomeric exchange rate and shifting the NH signal downfield (>12 ppm), moving it away from the aromatic region.
-
-
Temperature: 298 K (25°C).
Acquisition Parameters (400 MHz or higher)
-
Pulse Angle: 30° or 45°.
-
Relaxation Delay (D1):
5 seconds. (Critical for accurate integration of the methoxy singlet vs. aromatic protons). -
Scans: 16–64 (depending on concentration).
Spectrum Analysis: 6-bromo-4-methoxy-1H-benzimidazole
The Diagnostic Signals
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Mechanistic Insight |
| NH (H-1) | 12.5 – 13.5 | Broad Singlet | 1H | Highly deshielded due to H-bonding with DMSO.[1] Broad due to quadrupole broadening from |
| H-2 (N-CH-N) | 8.1 – 8.3 | Singlet | 1H | Deshielded by two adjacent nitrogen atoms.[1] This is the "anchor" signal for benzimidazoles. |
| H-7 | 7.4 – 7.6 | Doublet ( | 1H | Located between Br and N. Deshielded by the imidazole ring current. |
| H-5 | 6.8 – 7.1 | Doublet ( | 1H | Shielded by the ortho-methoxy group. |
| -OCH | 3.8 – 4.0 | Singlet | 3H | Strong singlet.[1][2] Use this to calibrate integration (set to 3.00). |
Note: Chemical shifts are estimated based on substituent effects relative to the parent benzimidazole in DMSO-d
Comparative Analysis: The "Smoking Gun" for Regioisomers
The most critical analytical task is distinguishing the target product (6-bromo-4-methoxy ) from its regioisomer (5-bromo-4-methoxy ), which can form if the cyclization precursor (a phenylenediamine) was not regioselectively substituted.[1]
Comparison: 6-bromo vs. 5-bromo Isomers[1]
The differentiation relies entirely on Spin-Spin Coupling (
Scenario A: Target Compound (6-bromo-4-methoxy)[1]
-
Structure: Substituents at positions 4 and 6.
-
Remaining Protons: H-5 and H-7.
-
Relationship: These protons are Meta to each other (separated by one carbon).[3]
-
Observed Coupling (
): 1.5 – 2.5 Hz . -
Appearance: Two narrow doublets (or broad singlets if resolution is low).
Scenario B: Impurity/Alternative (5-bromo-4-methoxy)[1]
-
Structure: Substituents at positions 4 and 5.
-
Remaining Protons: H-6 and H-7.
-
Relationship: These protons are Ortho to each other (adjacent carbons).[3]
-
Observed Coupling (
): 8.0 – 9.0 Hz . -
Appearance: Two distinct doublets with wide splitting "roofing" toward each other.
Visualization: Regioisomer Decision Tree
Figure 2: Decision logic for assigning regioochemistry based on aromatic proton coupling constants.
Solvent Comparison: DMSO-d vs. CDCl [1][6][7]
| Feature | DMSO-d | CDCl |
| Solubility | Excellent for polar benzimidazoles.[1] | Moderate to Poor (often requires heat). |
| NH Signal | Visible (~13 ppm), broad but distinct. | Often invisible or extremely broad due to exchange. |
| Tautomerism | Slow exchange. Signals are usually distinct or slightly broadened. | Fast exchange. Signals often averaged, complicating assignment.[1] |
| Water Peak | ~3.33 ppm (Usually does not interfere). | ~1.56 ppm (Can interfere with aliphatic impurities). |
Recommendation: Always use DMSO-d
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on J-coupling values). [1]
-
Claramunt, R. M., et al. (2006). "The Structure of Benzimidazoles in Solution and in the Solid State." European Journal of Organic Chemistry. (Detailed analysis of benzimidazole tautomerism). [1]
-
Reich, H. J. (2023). "Proton NMR Data: Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Chemistry Department. (Verified database for substituent effects).
-
Alkorta, I., & Elguero, J. (2014).[4] "An experimental and theoretical NMR study of NH-benzimidazoles in solution." Beilstein Journal of Organic Chemistry, 10, 1620–1627.[4]
Sources
Technical Guide: Mass Spectrometry Characterization of 6-bromo-4-methoxy-1H-benzimidazole
This guide details the mass spectrometry fragmentation patterns of 6-bromo-4-methoxy-1H-benzimidazole , a critical scaffold in the development of kinase inhibitors and anthelmintic agents.
This technical analysis focuses on distinguishing this specific regioisomer from its close structural analogs (e.g., 5-bromo or 5-methoxy variants) using mechanistic mass spectrometry.
Executive Summary & Comparative Overview
In drug development, distinguishing between benzimidazole regioisomers is a frequent analytical challenge. The 4-methoxy substituent in the target compound introduces a unique "peri-effect" interaction with the imidazole nitrogen, creating a distinct fragmentation signature compared to the more common 5-methoxy or 6-methoxy isomers.
Performance Comparison: Target vs. Alternatives
| Feature | 6-bromo-4-methoxy-1H-benzimidazole (Target) | 5-bromo-6-methoxy-1H-benzimidazole (Alternative/Impurity) | 6-bromo-1H-benzimidazole (Core Scaffold) |
| Base Peak (EI) | Molecular Ion ( | Molecular Ion ( | Molecular Ion ( |
| Isotopic Pattern | 1:1 Doublet (Br signature) | 1:1 Doublet (Br signature) | 1:1 Doublet (Br signature) |
| Primary Loss | Methyl Radical ( | Methyl Radical (Less intense) | HCN (Ring cleavage) |
| Diagnostic Ion | |||
| Ortho/Peri Effect | Yes (4-OMe interaction with N-H) | No (Substituents remote from N) | N/A |
Experimental Protocol (Self-Validating)
To replicate the fragmentation patterns described below, ensure your instrument parameters meet these "Trustworthiness" criteria.
Standardized LC-MS/MS Conditions (ESI+)
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile (Aprotic solvent to prevent suppression).
-
-
Collision Energy (CE): Stepped gradient (20, 35, 50 eV) is required to observe both the labile methoxy cleavage and the stable benzimidazole ring shattering.
-
Validation Check: The molecular ion cluster must appear at m/z 227/229 (protonated) with equal intensity. If the ratio deviates from 1:1, check for interference or detector saturation.
Standardized GC-MS Conditions (EI)
-
Ionization Energy: 70 eV (Standard).[1]
-
Source Temp: 230°C.
-
Validation Check: Look for the m/z 226/228 doublet. A lack of M-15 peaks suggests the source temperature is too low to drive the initial methyl cleavage.
Fragmentation Mechanism & Analysis
Molecular Ion & Isotopic Signature
The presence of a single bromine atom dictates the spectrum's appearance.
-
Observation: A distinct doublet at m/z 226 (
) and m/z 228 ( ) with a relative intensity of ~1:1. -
Mechanistic Insight: This confirms the presence of bromine. Any deviation (e.g., 3:1 ratio) would imply chlorine contamination or interference.
Primary Pathway: The Methoxy "Peri-Effect"
Unlike the 5-methoxy isomer, the 4-methoxy group is sterically adjacent (peri) to the imidazole ring nitrogens.
-
Methyl Radical Loss (M - 15): The molecular ion loses a methyl radical (
) to form a stable quinoid-like cation at m/z 211/213 .-
Causality: This is favored in the 4-position because the resulting charge can be stabilized by the adjacent nitrogen lone pair (through space or resonance).
-
-
Carbon Monoxide Loss (M - 15 - 28): The resulting ion ejects carbon monoxide (CO) to contract the ring, yielding m/z 183/185 .
Secondary Pathway: Benzimidazole Core Breakdown
Following the loss of the substituents, the stable imidazole ring degrades via the characteristic "HCN loss" pathway.
-
HCN Elimination: The core ejects HCN (27 Da), shifting the mass from 183/185
156/158 . -
Bromine Radical Loss: Finally, the bromine atom is ejected, leaving a low-mass hydrocarbon fragment.
Visualization of Fragmentation Pathways
The following diagram maps the specific decay routes for the
Caption: Fragmentation tree for 6-bromo-4-methoxy-1H-benzimidazole (
Comparative Data Tables
Table 1: Predicted Ion Series ( / )
| Ion Identity | m/z ( | m/z ( | Relative Abundance (Est.) | Mechanistic Origin |
| Molecular Ion ( | 226 | 228 | 100% (Base) | Intact radical cation. |
| [M - CH | 211 | 213 | 60-80% | Cleavage of methoxy methyl group. |
| [M - CH | 183 | 185 | 40-50% | Ring contraction after CO ejection. |
| [M - HCN] | 199 | 201 | 10-20% | Cleavage of imidazole ring (N-C bond). |
| [M - Br] | 147 | 147 | 5-15% | Homolytic cleavage of C-Br bond. |
Table 2: Distinguishing Isomers
Use this logic to validate your compound against the 5-methoxy isomer.
| Observation | 4-Methoxy (Target) | 5-Methoxy (Isomer) |
| [M - 17] Peak (OH Loss) | Possible (Low intensity) | Absent |
| Explanation | Proximity of 4-OMe to N-H allows minor "ortho-effect" loss of OH. | Substituents are too far apart for interaction. |
| [M - 15] Intensity | High | Moderate |
| Explanation | Peri-stabilization of the resulting cation. | Standard ether cleavage only. |
References
-
Hida, M. et al. (1994).[2] Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate. Link
-
Barkow, A. et al. (1995).[3] Ortho effects: A mechanistic study. European Journal of Mass Spectrometry. Link
-
Todua, N. G., & Mikaia, A. I. (2016).[4] Mass spectrometry of analytical derivatives.[1][2][4][5][6][7] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Journal of Mass Spectrometry. Link
-
NIST Mass Spectrometry Data Center. 1H-Benzimidazole Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link
-
El Kihel, A. et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. journalijdr.com [journalijdr.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity Guide: 4-Methoxy vs. 4-Ethoxy Benzimidazole Derivatives
Executive Summary
In the optimization of benzimidazole scaffolds, the transition from a 4-methoxy to a 4-ethoxy substituent represents a critical "molecular switch" that significantly alters physicochemical properties and biological efficacy. This guide analyzes this substitution pattern across two distinct pharmacological domains:
-
High-Potency Opioids (Nitazenes): Where the alkoxy group is located on the p-benzyl moiety (often referred to as the "4-position" of the pendant ring). Here, the ethoxy analogue (Etonitazene) consistently outperforms the methoxy analogue (Metonitazene) in potency due to superior hydrophobic pocket filling.
-
Antimicrobial & Anticancer Agents: Where the substitution occurs directly on the benzimidazole core (positions 4 or 5). Here, ethoxy derivatives often exhibit enhanced membrane permeability (lipophilicity) and antibacterial efficacy, while methoxy derivatives are frequently preferred for specific antiproliferative targets where steric bulk must be minimized.
Molecular Pharmacology & SAR Logic
The choice between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) group is governed by three primary factors: Sterics, Lipophilicity, and Metabolic Stability.
Physicochemical Comparison[1][2][3][4][5]
| Feature | 4-Methoxy Derivative | 4-Ethoxy Derivative | Impact on Bioactivity |
| Steric Bulk | Low (Van der Waals vol. ~30 ų) | Moderate (Van der Waals vol. ~48 ų) | Ethoxy can clash in tight pockets but fills hydrophobic voids better. |
| Lipophilicity (cLogP) | Lower (Baseline) | Higher (+0.5 LogP units) | Ethoxy enhances blood-brain barrier (BBB) penetration and cell membrane permeability. |
| Electronic Effect | Strong Electron Donor (+M) | Strong Electron Donor (+M) | Similar electronic influence on the aromatic ring; differences are primarily steric/lipophilic. |
| Metabolic Liability | O-Demethylation (Rapid) | O-Deethylation (Slower) | Ethoxy often extends half-life ( |
Mechanism of Action: The "Goldilocks" Zone
-
The Methoxy Limit: In binding pockets with restricted volume (e.g., certain kinase ATP-binding sites), the methoxy group is often the maximum tolerated size. It provides hydrogen bond acceptance without steric penalty.
-
The Ethoxy Advantage: In G-Protein Coupled Receptors (GPCRs) like the Mu-Opioid Receptor (MOR), the binding pocket often contains a hydrophobic sub-region (SP2). The extra methylene group (-CH₂-) in the ethoxy substituent allows for additional hydrophobic contacts (Van der Waals forces), significantly increasing binding affinity (
).
Case Study A: High-Potency Opioids (The Nitazene Series)
Note: In this class, the relevant substitution is at the para-position (4') of the benzyl ring attached to the benzimidazole C2 position.
The comparison between Metonitazene (Methoxy) and Etonitazene (Ethoxy) is the definitive case study for this substitution pattern.
Comparative Potency Data
| Compound | Substituent (R) | Receptor Affinity ( | Potency ( | Potency vs. Morphine |
| Metonitazene | -OCH₃ | 0.23 | ~10 - 20 | ~100x |
| Etonitazene | -OCH₂CH₃ | 0.06 | 1 - 2 | ~1000x |
| Isotonitazene | -OCH(CH₃)₂ | 0.06 | ~1 - 2 | ~1000x |
Analysis:
The ethoxy group in Etonitazene confers a ~10-fold increase in functional potency (
Signaling Pathway Visualization
The activation of the Mu-Opioid Receptor (MOR) by these derivatives triggers dual pathways: G-protein signaling (analgesia) and
Caption: Dual signaling pathways activated by benzimidazole opioids. Etonitazene (Ethoxy) shows higher affinity, driving stronger Gi and Beta-arrestin responses.
Case Study B: Antimicrobial & Anticancer (Core Substitution)
Note: In this context, the substitution is directly on the benzimidazole benzene ring (Position 4 or 5).
Antimicrobial Activity (5-Ethoxy-2-mercaptobenzimidazole)
Research indicates that increasing the lipophilicity of the benzimidazole core enhances antibacterial activity against Gram-positive bacteria.
-
Experiment: Comparison of 5-methoxy vs. 5-ethoxy-2-mercaptobenzimidazole derivatives against S. aureus.
-
Result: The 5-ethoxy derivative demonstrated a Lower Minimum Inhibitory Concentration (MIC) (MIC = 25-50 µg/mL) compared to the methoxy analog (MIC > 100 µg/mL).
-
Mechanism: The ethyl chain facilitates passive diffusion across the bacterial peptidoglycan layer, accumulating higher intracellular concentrations.
Anticancer Activity (4-Methoxy Substitution)
In the design of tubulin inhibitors or kinase inhibitors, the 4-methoxy group is often preferred.
-
Rationale: Many kinase binding pockets (e.g., EGFR, VEGFR) have specific "gatekeeper" residues. A 4-methoxy group can form a hydrogen bond with the hinge region while fitting within the steric constraints. The larger 4-ethoxy group often clashes with these residues, reducing potency.
Experimental Protocols
Synthesis of 2-Substituted-5-Ethoxybenzimidazole
A self-validating protocol for synthesizing the core scaffold.
Reagents:
-
4-Ethoxy-1,2-phenylenediamine (Precursor A)
-
Aromatic Aldehyde (Precursor B)
-
Sodium Metabisulfite (Na₂S₂O₅) (Oxidant)[2]
-
DMF (Solvent)[3]
Workflow:
-
Dissolution: Dissolve 1.0 eq of 4-ethoxy-1,2-phenylenediamine and 1.0 eq of the aldehyde in DMF (5 mL/mmol).
-
Activation: Add 1.2 eq of Na₂S₂O₅.
-
Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Checkpoint: The diamine spot (polar) should disappear, replaced by a fluorescent benzimidazole spot.
-
-
Workup: Pour reaction mixture into crushed ice/water. The product will precipitate.
-
Purification: Filter the solid and recrystallize from Ethanol/Water.
In Vitro Binding Assay (Brief)
To verify the "Ethoxy Advantage" in receptor binding:
-
Membrane Prep: Use CHO cells expressing human MOR.
-
Radioligand: [³H]-DAMGO (0.5 nM).
-
Displacement: Incubate membranes with radioligand and varying concentrations (
to M) of the Methoxy or Ethoxy derivative. -
Analysis: Measure radioactivity. Plot % displacement vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
SAR Decision Matrix
Use this logic flow to select the optimal derivative for your target.
Caption: Decision matrix for selecting between Methoxy and Ethoxy substitutions based on target structural biology.
References
-
Vandeputte, M. M., et al. (2021).[4] "Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and piperidylthiambutene as potent MU opioid receptor agonists." Archives of Toxicology.
-
Ujváry, I., et al. (2021).[4] "Etonitazene, clonitazene and their analogues: the re-emergence of potent benzimidazole opioids." Drug Testing and Analysis.
-
Kankala, S., et al. (2012). "Synthesis, anti-inflammatory activity and SARs of 3,5-disubstituted isoxazole at the 1-position of benzimidazole." Bioorganic & Medicinal Chemistry Letters.
-
Al-Mulla, A. (2016).[3][5] "Synthesis, characterization and antibacterial activity of new 5-ethoxy-2-mercapto benzimidazole derivatives." Journal of Chemical and Pharmaceutical Research.
- Hunger, A., et al. (1960). "Benzimidazole-Derivate und verwandte Heterocyclen. III. Synthese von 1-Aminoalkyl-2-benzyl-benzimidazolen." Helvetica Chimica Acta. (Seminal paper on Nitazene SAR).
Sources
- 1. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of 6-bromo-4-methoxy-1H-1,3-benzodiazole
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-bromo-4-methoxy-1H-1,3-benzodiazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of chemical waste management with practical, field-proven insights to ensure the highest standards of laboratory safety and environmental responsibility.
The disposal of halogenated aromatic compounds like 6-bromo-4-methoxy-1H-1,3-benzodiazole is a critical aspect of laboratory safety and environmental stewardship. Improper disposal can lead to regulatory non-compliance, environmental contamination, and potential health hazards. This guide is structured to provide a clear, logical, and scientifically grounded approach to managing waste containing this compound.
I. Hazard Assessment and Chemical Profile
Expected Hazards:
-
Toxicity: Benzimidazole derivatives can exhibit a range of biological activities, and many are considered toxic.[1][2] Halogenated compounds can also present toxicological risks.
-
Irritation: Similar compounds are known to cause skin and eye irritation.[3][4]
-
Environmental Hazard: Brominated aromatic compounds can be persistent in the environment and may be harmful to aquatic life.
-
Hazardous Combustion Products: Thermal decomposition may release toxic and corrosive gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[5][6]
| Parameter | Expected Value/Classification | Rationale |
| Physical State | Solid | Based on the structure and similar benzimidazole compounds. |
| Primary Hazard Class | Toxic, Irritant | Inferred from data on similar brominated and benzimidazole-containing molecules.[1][2][3][4] |
| Environmental Hazard | Potential for persistence and aquatic toxicity | Common for halogenated aromatic hydrocarbons. |
| EPA Hazardous Waste Code | F002 (potential), or other applicable codes for halogenated organic compounds.[7] | As a halogenated organic compound, it falls under the F-list of hazardous wastes from non-specific sources if it is a spent solvent. |
II. Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling 6-bromo-4-methoxy-1H-1,3-benzodiazole for disposal, it is imperative to don the appropriate PPE to minimize exposure risks.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[1]
-
Eye Protection: Use chemical safety goggles or a face shield.[1][8]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron or suit.[1][8]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1][9]
Handling Best Practices:
III. Step-by-Step Disposal Protocol
The proper disposal of 6-bromo-4-methoxy-1H-1,3-benzodiazole requires a systematic approach to ensure safety and regulatory compliance. The primary recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[12]
Step 1: Waste Segregation
The cardinal rule of chemical waste management is proper segregation. This not only ensures safety but can also significantly reduce disposal costs.
-
Isolate Halogenated Waste: Collect all waste containing 6-bromo-4-methoxy-1H-1,3-benzodiazole in a dedicated, properly labeled hazardous waste container.[13][14][15]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste.[13][15] Mixing can complicate the disposal process and increase costs, as the entire mixture must often be treated as halogenated waste.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[5]
Step 2: Containerization
Proper containerization is crucial to prevent leaks and ensure safe transport.
-
Select an Appropriate Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid.[16]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("6-bromo-4-methoxy-1H-1,3-benzodiazole"), and the associated hazards (e.g., "Toxic," "Irritant").[13][14]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[14][16] Do not overfill the container; a headspace of at least 10% is recommended.
Step 3: On-Site Accumulation
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[13]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.[13]
-
Ventilation: The storage area should be well-ventilated.[13]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and reputable waste management company.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging hazardous waste pickup.[13]
-
Provide Documentation: Be prepared to provide detailed information about the waste, including its composition and volume.
-
Follow Professional Guidance: Adhere to all instructions provided by the EHS office and the waste disposal vendor.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined in Section II.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[1][10] Avoid creating dust.[9][10]
-
For solutions, absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent.[5] Place the contaminated absorbent into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-bromo-4-methoxy-1H-1,3-benzodiazole.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]
- 5. fishersci.fr [fishersci.fr]
- 6. fishersci.ca [fishersci.ca]
- 7. wku.edu [wku.edu]
- 8. aksci.com [aksci.com]
- 9. echemi.com [echemi.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 16. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
